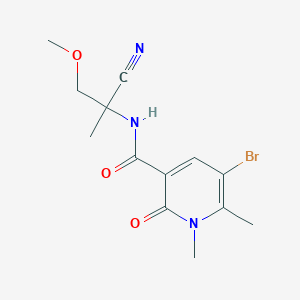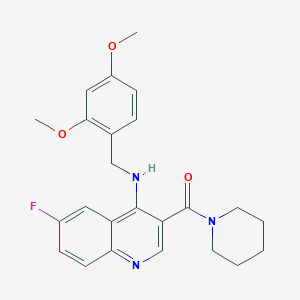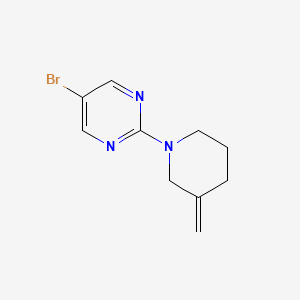
4-Chloro-3,5-dibromoanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3,5-dibromoanisole is an organic compound with the molecular formula C7H5Br2ClO It is a derivative of anisole, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dibromoanisole typically involves the bromination and chlorination of anisole. One common method is the stepwise halogenation of anisole, where anisole is first brominated to form 3,5-dibromoanisole, followed by chlorination to introduce the chlorine atom at the 4-position. The reaction conditions often involve the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,5-dibromoanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding quinones, while reduction reactions can target the halogen atoms.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anisole derivatives, while oxidation can produce quinones .
Scientific Research Applications
4-Chloro-3,5-dibromoanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological activities.
Medicine: Research into its potential pharmacological properties and its role as a precursor in drug synthesis is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dibromoanisole involves its interaction with molecular targets through its halogen atoms and methoxy group. The halogen atoms can participate in halogen bonding and other non-covalent interactions, while the methoxy group can engage in hydrogen bonding and electronic interactions. These interactions can influence the compound’s reactivity and its effects in various chemical and biological systems .
Comparison with Similar Compounds
3,5-Dibromoanisole: Lacks the chlorine atom at the 4-position, resulting in different reactivity and applications.
4-Chloroanisole: Lacks the bromine atoms at the 3 and 5 positions, leading to distinct chemical properties.
3,5-Dichloroanisole: Contains chlorine atoms at the 3 and 5 positions instead of bromine, affecting its chemical behavior.
Properties
IUPAC Name |
1,3-dibromo-2-chloro-5-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2ClO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOCQOCQLMDAJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-diethyl-7-methyl-4-{[4-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxamide](/img/structure/B2831806.png)

![3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime](/img/structure/B2831809.png)
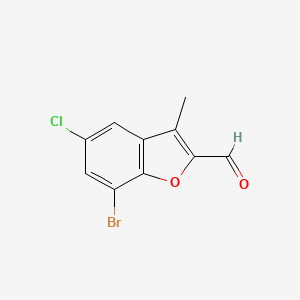
![2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]ethan-1-amine](/img/structure/B2831812.png)
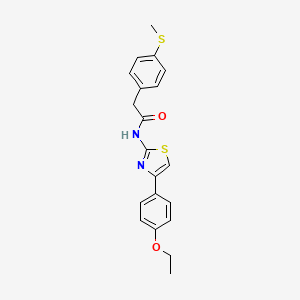
![2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2831814.png)
![N-(4-fluorobenzyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2831815.png)
![2-bromo-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2831817.png)
